3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core substituted with a benzyl group at position 3 and a 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety at position 6. Its structural complexity arises from the fusion of triazole, pyrimidine, and oxadiazole rings, which are common in pharmacologically active agents. The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
3-benzyl-6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c21-15-8-4-7-14(9-15)18-23-16(30-25-18)11-27-12-22-19-17(20(27)29)24-26-28(19)10-13-5-2-1-3-6-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMKKSMCPQQOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring,
- An oxadiazole moiety,
- A pyrimidine backbone.
These structural components are known for contributing to various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The biological activity of the compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression.
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as:
- Histone Deacetylases (HDAC) : These enzymes are involved in the regulation of gene expression and are often overactive in cancer cells.
- Carbonic Anhydrase (CA) : Inhibition can lead to reduced tumor growth by affecting pH regulation in the tumor microenvironment.
- Cell Line Studies : In vitro studies have reported IC50 values indicating potent activity against various cancer cell lines:
Antimicrobial Activity
The compound's oxadiazole component is also linked to antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit activity against a range of bacterial and fungal strains.
Case Studies
- Bacterial Strains : Compounds similar to the one have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .
- Fungal Inhibition : The presence of halogenated aromatic groups enhances the antifungal activity against species like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from to .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are crucial for treating conditions where inflammation plays a key role.
Research Findings
Studies have indicated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These findings suggest that the compound could be beneficial in managing inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Mechanism/Target | IC50/Effectiveness |
|---|---|---|
| Anticancer | HDAC inhibition | (against ALP) |
| CA inhibition | Moderate potency | |
| Antimicrobial | Bacterial inhibition | Effective against E. coli |
| Fungal inhibition | MIC | |
| Anti-inflammatory | COX inhibition | Significant reduction in cytokines |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate oxadiazole and triazole moieties. The structural complexity contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 379.8 g/mol .
Antimicrobial Activity
Recent studies indicate that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown promising activity against various bacterial strains. The presence of electron-withdrawing groups in the structure enhances their potency against pathogens. Specific Minimum Inhibitory Concentration (MIC) values have been reported as low as 4 μmol/L against certain bacteria .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro assays have demonstrated that it can inhibit the growth of human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity is often quantified using the IC50 metric; compounds with similar structures have shown IC50 values ranging from 10 to 20 μmol/L . This suggests a potential role in cancer therapy.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have indicated that derivatives of this compound can effectively scavenge free radicals, exhibiting inhibition rates comparable to established antioxidants like Trolox . This activity is attributed to the presence of specific functional groups that facilitate electron donation.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of triazolo-pyrimidine derivatives demonstrated that compounds structurally related to 3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the benzene ring in enhancing antimicrobial efficacy.
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the anticancer potential of similar compounds revealed that they significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases. These findings support the exploration of this compound as a lead structure for developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among triazolopyrimidinone derivatives include modifications to the oxadiazole ring, benzyl/phenyl substituents, and additional functional groups. Below is a comparative analysis:
Physicochemical and Spectral Properties
- Melting Points : Analogues like 3-(2-hydroxyphenyl)-7-methyl-1-phenyl-triazolo[4,3-a]pyrimidin-5-one exhibit melting points around 184°C, suggesting high thermal stability typical of fused heterocycles .
- Spectral Data: IR spectra of triazolopyrimidinones often show C=O stretches near 1680 cm⁻¹ and OH stretches (if present) around 3433 cm⁻¹. NMR spectra reveal aromatic proton resonances between δ 6.97–8.02 ppm, consistent with conjugated ring systems .
Pharmacological Activities
- Kinase Inhibition: Compounds with chlorophenyl substituents (e.g., ’s 2-amino-6-(3-chlorobenzyl) derivative) have been evaluated for kinase modulation, though specific targets for the target compound remain uncharacterized .
- Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., chloro, oxadiazole) show enhanced activity against bacterial strains, likely due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
